

DB2115 Tetrahydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *DB2115 tetrahydrochloride*

Cat. No.: *B10828032*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DB2115 tetrahydrochloride is a potent and highly selective small molecule inhibitor of the transcription factor PU.1.^[1] By binding to the minor groove of DNA flanking the PU.1 binding site, DB2115 allosterically hinders the interaction of PU.1 with its target DNA sequences. This interference with PU.1, a master regulator of myeloid differentiation, leads to the suppression of tumor cell proliferation and the induction of apoptosis, particularly in the context of Acute Myeloid Leukemia (AML).^[1] This technical guide provides an in-depth overview of DB2115 tetrahydrochloride, including its mechanism of action, key experimental data, detailed protocols for relevant assays, and visualizations of its signaling pathway and experimental workflows.

Core Concepts

Chemical Identity

Property	Value
Chemical Name	2-(4-(4-(6-carbamimidoyl-1H-benzo[d]imidazol-2-yl)phenoxy)butoxy)phenyl)-1H-benzo[d]imidazole-5-carboximidamide tetrahydrochloride
Molecular Formula	C ₃₂ H ₃₄ N ₈ O ₂ · 4HCl
Molecular Weight	704.48 g/mol
CAS Number	1366126-19-3

Mechanism of Action

DB2115 tetrahydrochloride functions as a highly selective inhibitor of the transcription factor PU.1.^[1] PU.1 is a critical regulator of gene expression during myeloid and B-lymphoid cell development.^[2] In AML, the function of PU.1 is often dysregulated.^[2] DB2115 does not bind directly to PU.1 but instead targets the minor groove of the DNA adjacent to the PU.1 binding site. This binding event allosterically inhibits the binding of PU.1 to its consensus sequence on the DNA, thereby preventing the transcription of its target genes.^[1] This disruption of PU.1-mediated transcription is the primary mechanism through which DB2115 exerts its anti-leukemic effects.

Quantitative Data

The following tables summarize the key quantitative data for DB2115 tetrahydrochloride from in vitro studies.

Table 1: In Vitro Efficacy in AML Cell Lines

Cell Line	Description	IC ₅₀ (μM)	Reference
MOLM-13	Human AML, FLT3-ITD	Not explicitly stated, but sensitive	[3]
THP-1	Human AML, MLL-AF9	Not explicitly stated, but sensitive	[3]
Kasumi-1	Human AML, AML1-ETO	Not explicitly stated, but sensitive	[3]
HL-60	Human promyelocytic leukemia	Not explicitly stated, but sensitive	[4]
U937	Human histiocytic lymphoma	Not explicitly stated, but sensitive	[5]

Note: While specific IC₅₀ values for DB2115 in these exact cell lines are not readily available in the provided search results, the literature indicates its efficacy in these and other AML cell lines. The IC₅₀ for inhibiting PU.1 binding to DNA is reported as 2.3 nM.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of DB2115 tetrahydrochloride.

PU.1-DNA Binding Inhibition Assay (Surface Plasmon Resonance)

This protocol outlines the steps for quantifying the inhibition of PU.1 binding to its DNA target using Surface Plasmon Resonance (SPR).

Materials:

- Biacore instrument (e.g., Biacore T200)
- CM5 sensor chip
- Streptavidin

- Biotinylated DNA oligonucleotide containing the PU.1 binding site
- Recombinant PU.1 protein
- DB2115 tetrahydrochloride
- Running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., 0.1 M NaOH)

Procedure:

- Chip Preparation:
 - Equilibrate the CM5 sensor chip with running buffer.
 - Activate the carboxyl groups on the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
 - Immobilize streptavidin to the activated surface.
 - Block remaining active sites with ethanolamine.
- DNA Immobilization:
 - Inject the biotinylated DNA oligonucleotide over the streptavidin-coated surface to achieve a stable baseline.
- Binding Analysis:
 - Inject a constant concentration of recombinant PU.1 protein over the DNA-immobilized surface to establish a baseline binding signal.
 - Prepare a dilution series of DB2115 tetrahydrochloride in running buffer.
 - Co-inject the PU.1 protein with each concentration of DB2115.
 - Monitor the change in the SPR signal (response units, RU) to determine the extent of binding inhibition.

- Data Analysis:
 - Subtract the reference flow cell signal from the active flow cell signal.
 - Plot the percentage of PU.1 binding inhibition against the log concentration of DB2115.
 - Calculate the IC_{50} value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol describes the determination of cell viability in AML cell lines upon treatment with DB2115 tetrahydrochloride.

Materials:

- AML cell lines (e.g., MOLM-13, THP-1)
- RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
- DB2115 tetrahydrochloride
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding:
 - Seed AML cells in a 96-well plate at a density of 1×10^5 cells/well in 100 μ L of complete medium.
- Drug Treatment:
 - Prepare a serial dilution of DB2115 tetrahydrochloride.

- Add the desired concentrations of the compound to the wells. Include a vehicle control (e.g., DMSO).
- Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
- MTT Addition and Incubation:
 - Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
 - Incubate for 4 hours at 37°C.
- Formazan Solubilization:
 - Add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement:
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control.
 - Plot the percentage of viability against the log concentration of DB2115 and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol details the detection and quantification of apoptosis in AML cells treated with DB2115 tetrahydrochloride using flow cytometry.

Materials:

- AML cell lines
- DB2115 tetrahydrochloride
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

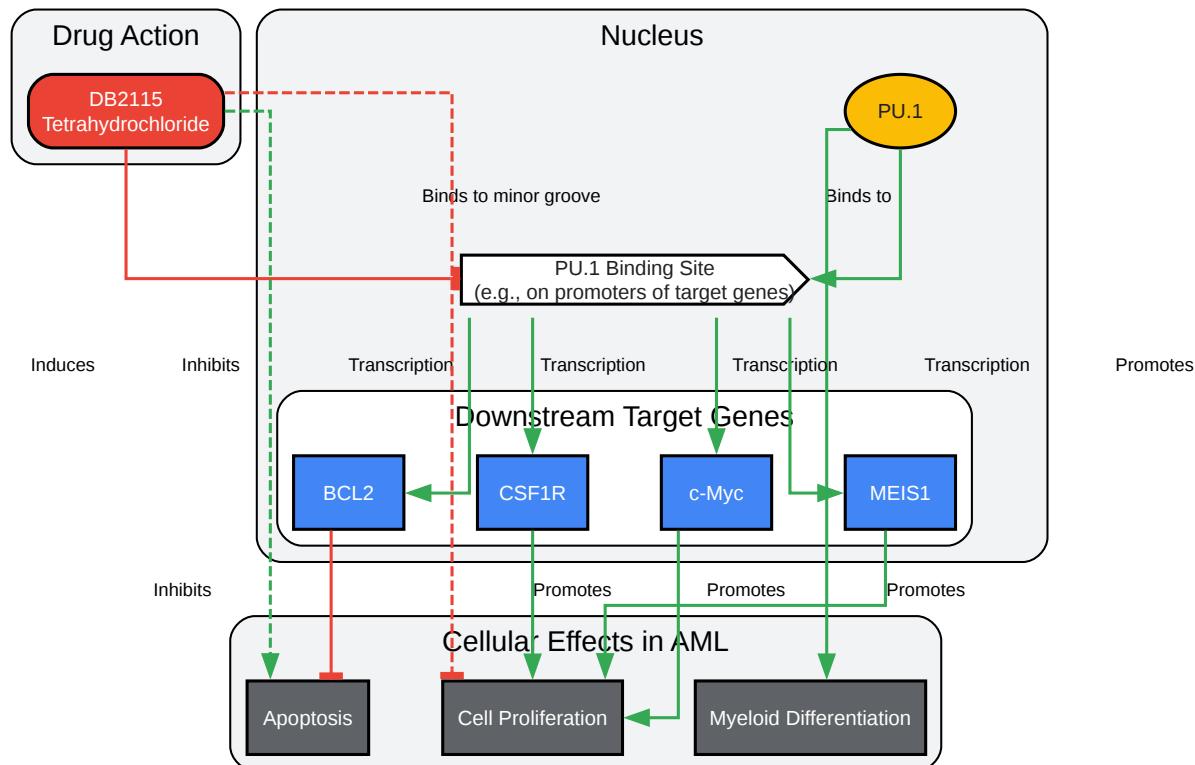
- Cell Treatment:
 - Treat AML cells with the desired concentration of DB2115 tetrahydrochloride for 48 hours. Include an untreated control.
- Cell Harvesting and Washing:
 - Harvest the cells by centrifugation.
 - Wash the cells twice with cold PBS.
- Staining:
 - Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of PI to 100 μ L of the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
 - Add 400 μ L of 1X Binding Buffer to each tube.
 - Analyze the cells by flow cytometry within one hour.
 - Acquire data using appropriate fluorescence channels for FITC (for Annexin V) and PI.
- Data Analysis:
 - Gate the cell population based on forward and side scatter to exclude debris.
 - Create a quadrant plot of Annexin V-FITC vs. PI fluorescence.

- Quantify the percentage of cells in each quadrant:
 - Lower-left (Annexin V-/PI-): Live cells
 - Lower-right (Annexin V+/PI-): Early apoptotic cells
 - Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
 - Upper-left (Annexin V-/PI+): Necrotic cells

Visualizations

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by DB2115 tetrahydrochloride.

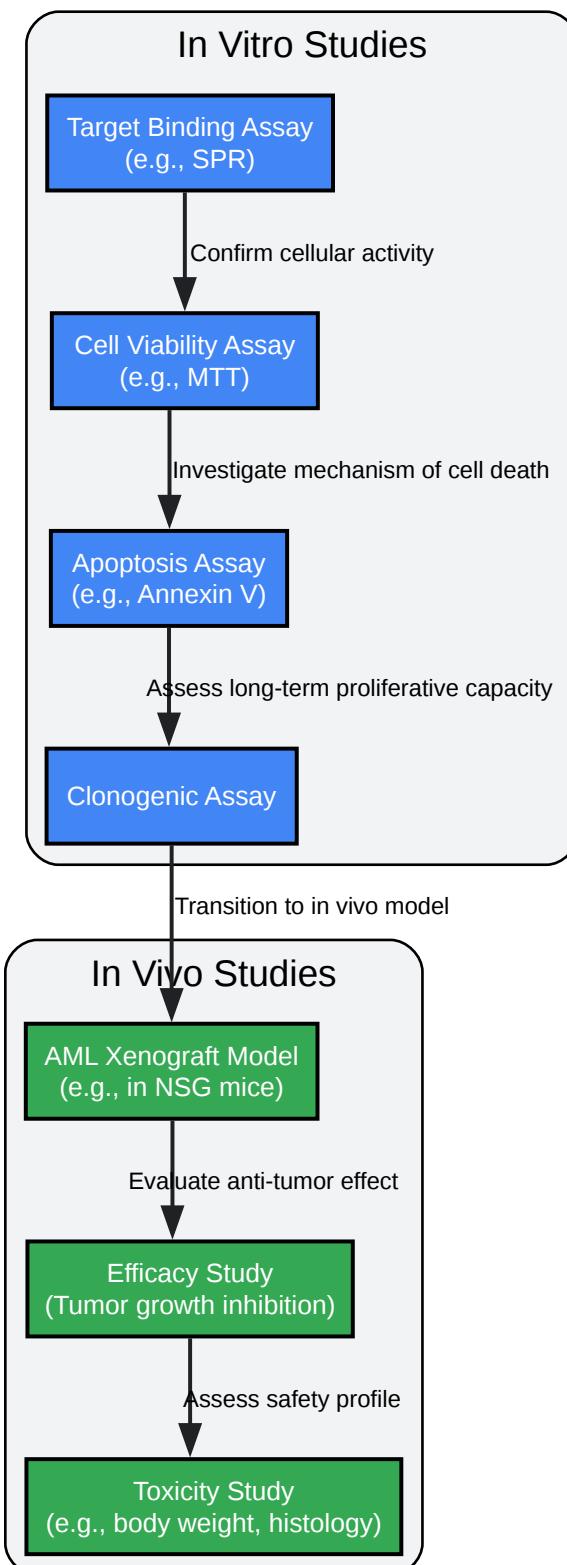


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Caption: PU.1 signaling pathway and the inhibitory action of DB2115.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of DB2115 tetrahydrochloride.

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Caption: Experimental workflow for DB2115 tetrahydrochloride evaluation.

Conclusion

DB2115 tetrahydrochloride represents a promising therapeutic candidate for AML by selectively targeting the PU.1 transcription factor. Its unique mechanism of allosteric inhibition of DNA binding provides a novel approach to disrupt the oncogenic signaling pathways driven by dysregulated PU.1. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on novel AML therapies and transcription factor inhibitors. Further *in vivo* studies are warranted to fully elucidate the therapeutic potential and safety profile of this compound.

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